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Compound of Interest

Compound Name: Methyl 5-oxohexanoate

Cat. No.: B077428 Get Quote

For researchers, scientists, and drug development professionals, the accurate identification

and characterization of chemical compounds are paramount. This guide provides a

comprehensive comparison of spectroscopic data for Methyl 5-oxohexanoate reference

standards, offering a baseline for experimental validation. The data presented herein is

compiled from publicly available databases and is intended to support the confirmation of

compound identity and purity.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 5-oxohexanoate,

including ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy.

¹³C NMR Spectroscopic Data
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Atom Number Chemical Shift (δ) in ppm

1 29.9

2 209.1

3 42.8

4 19.8

5 33.1

6 173.8

7 51.6

Note: The atom numbering corresponds to the IUPAC nomenclature for Methyl 5-
oxohexanoate. Data is referenced from publicly available spectral databases.

Mass Spectrometry Data
The following table details the primary fragments observed in the mass spectrum of Methyl 5-
oxohexanoate.[1]

m/z Relative Intensity (%) Proposed Fragment

43 99.99 [CH₃CO]⁺

55 64.10 [C₃H₃O]⁺

59 47.40 [COOCH₃]⁺

74 70.00 [CH₂=C(OH)OCH₃]⁺

113 54.70 [M - OCH₃]⁺

Infrared (IR) Spectroscopy Data
The characteristic absorption bands in the infrared spectrum of Methyl 5-oxohexanoate are

indicative of its functional groups.
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Frequency (cm⁻¹) Functional Group Vibration Mode

~1740 Ester C=O Stretch

~1715 Ketone C=O Stretch

~1200 C-O Stretch

~2950 C-H Stretch (sp³)

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument parameters may need to be optimized for specific laboratory setups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the Methyl 5-oxohexanoate
reference standard in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a pulse angle of 30-45 degrees.

Employ a relaxation delay of 2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent

peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the Methyl 5-oxohexanoate reference

standard (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl

acetate.

GC Conditions:

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: Set to 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

a rate of 10-20 °C/min to a final temperature of 280 °C.

Carrier Gas: Use helium at a constant flow rate.

MS Conditions:[1]

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

Mass Range: Scan from m/z 40 to 200.

Ion Source Temperature: Set to 230 °C.

Data Analysis: Identify the peak corresponding to Methyl 5-oxohexanoate and analyze the

resulting mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:
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Collect a background spectrum of the empty sample holder or the solvent.

Collect the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional groups.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of a

Methyl 5-oxohexanoate sample against a reference standard.
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Caption: Workflow for spectroscopic data comparison of Methyl 5-oxohexanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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